N-(2-benzylphenyl)acetamide
Description
N-(2-Benzylphenyl)acetamide is an acetamide derivative featuring a benzyl group substituted at the ortho position of the phenyl ring. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. This compound is notable for its applications in coordination chemistry and antimicrobial research. For instance, it serves as a ligand in nickel(II) complexes, where its acetamide moiety facilitates metal coordination .
Properties
IUPAC Name |
N-(2-benzylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(17)16-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCNZOTOZTWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-benzylphenyl)acetamide can be synthesized through several methods. One common approach involves the condensation of 2-benzylphenylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed in a suitable solvent such as dichloromethane or ethanol. The mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired acetamide.
Another method involves the direct amidation of 2-benzylphenylamine with acetic acid in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4). This reaction is usually carried out in an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research has indicated its potential use as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Modifications
The biological and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃ in N-(4-methoxyphenyl)- derivatives): Improve solubility and enhance anti-cancer activity by facilitating interactions with cellular targets .
- Electron-Withdrawing Groups (e.g., -Cl in 2-Chloro-N-phenethylacetamide): Increase lipophilicity and reactivity, contributing to cytotoxicity .
- Heterocyclic Additions (e.g., quinazolinyl in N-(2-benzylphenyl)- derivatives): Expand pharmacological scope by enabling π-π stacking and hydrogen bonding with enzymes or DNA .
Pharmacological and Metabolic Profiles
- Antimicrobial Activity : N-(2-Benzylphenyl)acetamide derivatives show activity against plant pathogens like Ralstonia solanacearum, likely due to the benzyl group’s hydrophobic interactions with bacterial membranes .
- Anti-Cancer Mechanisms : Quinazolinyl-substituted acetamides inhibit cancer cell proliferation (e.g., HCT-1 colon cancer) by targeting topoisomerases or kinase pathways .
- Metabolism : Ortho-substituted derivatives (e.g., hydroxyl or benzyl groups) exhibit slower deacetylation compared to fluorenyl analogs, prolonging their biological half-life .
Physicochemical Properties
- Solubility : Hydroxyl or methoxy groups improve aqueous solubility (e.g., N-(2-hydroxyphenyl)acetamide), whereas chloro or benzyl groups enhance lipid bilayer penetration .
- Stability : Nickel complexes of this compound demonstrate high thermal stability, making them suitable for catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
